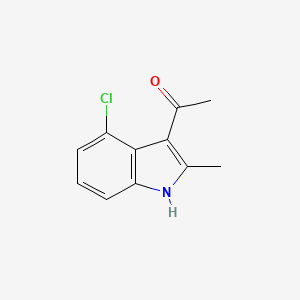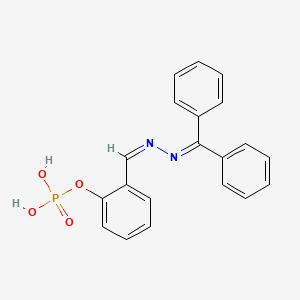
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by the presence of a phenothiazine core with a 3-(4-methylpiperazin-1-yl)propyl substituent and a carbonitrile group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the 3-(4-Methylpiperazin-1-yl)propyl Group: This step involves the alkylation of the phenothiazine core with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学研究应用
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.
Pathways: The compound modulates neurotransmitter pathways, leading to its pharmacological effects.
相似化合物的比较
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known antipsychotic in the phenothiazine class.
Trifluoperazine: Shares structural similarities and pharmacological effects.
Uniqueness
10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine-2-carbonitrile is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives.
属性
分子式 |
C21H24N4S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H24N4S/c1-23-11-13-24(14-12-23)9-4-10-25-18-5-2-3-6-20(18)26-21-8-7-17(16-22)15-19(21)25/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI 键 |
WNGPSJUQYKETBH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)




